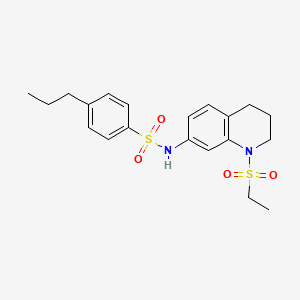

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide, which is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . Sulfonamides are typically crystalline and many important drugs contain the sulfonamide group .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on the compound, I can’t provide a detailed molecular structure analysis .Scientific Research Applications

Pro-apoptotic Effects in Cancer Therapy

Compounds bearing the sulfonamide fragment, including N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide, have been synthesized and studied for their pro-apoptotic effects, particularly in cancer therapy. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating phosphorylation pathways related to p38 and ERK1/2. This suggests a potential for these compounds in cancer therapy, primarily through the initiation of apoptosis in cancer cells (Cumaoğlu et al., 2015).

Molecular Structure and Interactions

In the realm of crystallography and molecular interactions, studies have highlighted the structural features and interactions of compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide. For instance, studies on Gliquidone have revealed intricate molecular interactions, such as intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds. These interactions are crucial in understanding the compound's stability and reactivity, which could be fundamental in drug design and other applications (Gelbrich et al., 2011).

Derivative Synthesis and Chemical Behavior

The synthesis of derivatives and understanding their chemical behavior is another crucial application area. Compounds like N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide have been part of studies focusing on the synthesis of derivative compounds, such as 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, and exploring their chemical behavior. These studies are pivotal in expanding the chemical and biological utility of sulfonamide-based compounds (Croce et al., 2006).

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-6-16-8-12-19(13-9-16)28(25,26)21-18-11-10-17-7-5-14-22(20(17)15-18)27(23,24)4-2/h8-13,15,21H,3-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVXJFOLVOBNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2626639.png)

![4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2626641.png)

![4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine](/img/structure/B2626645.png)

![N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline](/img/structure/B2626647.png)

![N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2626656.png)

![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2626658.png)